molecular formula C18H15N3O3 B2470614 2-(2-methylbenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one CAS No. 899753-37-8

2-(2-methylbenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one

Cat. No.: B2470614
CAS No.: 899753-37-8
M. Wt: 321.336
InChI Key: ILOIKCBXTWBNJS-UHFFFAOYSA-N
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Description

2-(2-methylbenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylbenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one typically involves the condensation of 2-methylbenzyl hydrazine with 4-nitrobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylbenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products Formed

    Oxidation: Formation of oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(2-methylbenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methylbenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylbenzyl)-6-phenylpyridazin-3(2H)-one
  • 2-(2-methylbenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one
  • 2-(2-methylbenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Uniqueness

2-(2-methylbenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one is unique due to the presence of both the 2-methylbenzyl and 4-nitrophenyl groups, which confer distinct chemical and biological properties. The nitro group, in particular, can undergo various transformations, making the compound versatile for different applications.

Properties

IUPAC Name

2-[(2-methylphenyl)methyl]-6-(4-nitrophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-13-4-2-3-5-15(13)12-20-18(22)11-10-17(19-20)14-6-8-16(9-7-14)21(23)24/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOIKCBXTWBNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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